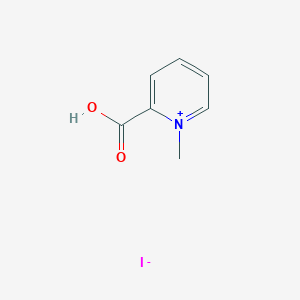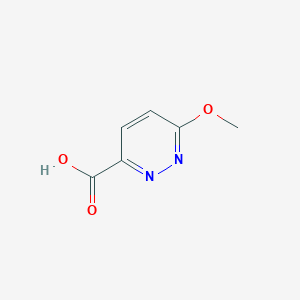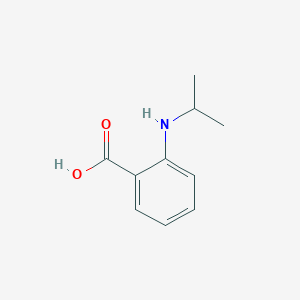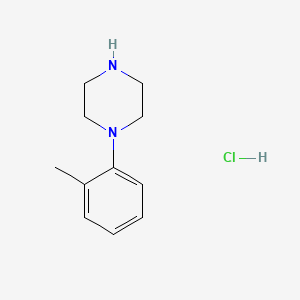![molecular formula C20H27N B1315074 4,4'-Di-tert-butil-[1,1'-bifenil]-2-amina CAS No. 70728-92-6](/img/structure/B1315074.png)
4,4'-Di-tert-butil-[1,1'-bifenil]-2-amina
Descripción general
Descripción
4,4’-Di-tert-butyl-[1,1’-biphenyl]-2-amine is an organic compound with the molecular formula C20H25N It is a derivative of biphenyl, where two tert-butyl groups are attached to the 4 and 4’ positions of the biphenyl ring, and an amine group is attached to the 2 position
Aplicaciones Científicas De Investigación
4,4’-Di-tert-butyl-[1,1’-biphenyl]-2-amine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
Mecanismo De Acción
Target of Action
It is known to interact with lithium metal, accepting electrons to form a radical anion .
Mode of Action
4,4’-Di-tert-butyl-[1,1’-biphenyl]-2-amine accepts electrons from lithium metal to form a radical anion . This radical anion is highly effective in the conversion of alkyl halides to alkyllithiums .
Biochemical Pathways
Its role in the conversion of alkyl halides to alkyllithiums suggests that it may influence pathways involving these compounds .
Pharmacokinetics
Its molecular weight is 2664204 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The primary result of the action of 4,4’-Di-tert-butyl-[1,1’-biphenyl]-2-amine is the production of alkyllithiums from alkyl halides . This conversion is facilitated by the formation of a radical anion through the acceptance of electrons from lithium metal .
Action Environment
It’s worth noting that the compound’s phase change data, such as its fusion temperature, could be influenced by environmental conditions .
Análisis Bioquímico
Biochemical Properties
4,4’-Di-tert-butyl-[1,1’-biphenyl]-2-amine plays a significant role in biochemical reactions, particularly in the context of electron transfer processes. It has been found to accept electrons from lithium metal, forming a radical anion that is highly effective in the conversion of alkyl halides to alkyllithiums . This compound interacts with various enzymes and proteins, facilitating the reduction of carbonyl compounds and the opening of N-phenylazetidine . The nature of these interactions involves the formation of radical intermediates, which are crucial for the catalytic activity of the compound.
Cellular Effects
The effects of 4,4’-Di-tert-butyl-[1,1’-biphenyl]-2-amine on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to increased lipid accumulation and the expression of adipogenic marker genes in human mesenchymal stem cells . Additionally, it has been reported to inhibit cell growth in fermentation bioreactors, even at low concentrations . These effects highlight the compound’s potential impact on cellular function and its relevance in biochemical research.
Molecular Mechanism
At the molecular level, 4,4’-Di-tert-butyl-[1,1’-biphenyl]-2-amine exerts its effects through various mechanisms. It forms radical anions upon accepting electrons from lithium metal, which are highly effective in the conversion of alkyl halides to alkyllithiums . This compound also catalyzes the reaction of chloromethyl ethyl ether with different carbonyl compounds to yield corresponding hydroxyethers . The binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are central to its mechanism of action.
Temporal Effects in Laboratory Settings
The stability and degradation of 4,4’-Di-tert-butyl-[1,1’-biphenyl]-2-amine over time have been studied in laboratory settings. It has been found to be stable under standard laboratory conditions, with no significant degradation observed over extended periods . Its long-term effects on cellular function require further investigation. In vitro and in vivo studies have shown that the compound maintains its activity over time, making it a reliable reagent for biochemical research.
Dosage Effects in Animal Models
The effects of 4,4’-Di-tert-butyl-[1,1’-biphenyl]-2-amine vary with different dosages in animal models. At low doses, it has been found to be non-toxic and effective in catalyzing biochemical reactions . At high doses, it may exhibit toxic or adverse effects, including reduced cell growth and potential toxicity to aquatic life . These findings underscore the importance of dosage optimization in experimental settings.
Metabolic Pathways
4,4’-Di-tert-butyl-[1,1’-biphenyl]-2-amine is involved in various metabolic pathways, particularly those related to electron transfer and radical formation. It interacts with enzymes such as lithium di-tert-butylbiphenylide, facilitating the reduction of carbonyl compounds and the formation of homoallylic amine derivatives . These interactions are crucial for its role in biochemical reactions and its impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 4,4’-Di-tert-butyl-[1,1’-biphenyl]-2-amine within cells and tissues are influenced by its interactions with transporters and binding proteins. It has been found to accumulate in specific cellular compartments, where it exerts its biochemical effects . The localization and accumulation of the compound are essential for its activity and function in biochemical research.
Subcellular Localization
4,4’-Di-tert-butyl-[1,1’-biphenyl]-2-amine is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific organelles . The subcellular localization of the compound is critical for its role in biochemical reactions and its impact on cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Di-tert-butyl-[1,1’-biphenyl]-2-amine typically involves the following steps:
Formation of 4,4’-Di-tert-butylbiphenyl: This can be achieved by the reaction of tert-butylbenzene with a suitable biphenyl precursor under Friedel-Crafts alkylation conditions using a Lewis acid catalyst such as aluminum chloride.
Amination: The introduction of the amine group at the 2 position can be carried out through a directed ortho-metalation (DoM) approach. This involves the lithiation of the biphenyl compound using a strong base like n-butyllithium, followed by the reaction with an electrophilic amine source such as chloramine.
Industrial Production Methods
Industrial production of 4,4’-Di-tert-butyl-[1,1’-biphenyl]-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Di-tert-butyl-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl ring, especially at positions ortho and para to the tert-butyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated biphenyl derivatives.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Lacks the amine group, making it less reactive in certain chemical reactions.
4,4’-Di-tert-butyl-[1,1’-biphenyl]-2-ol: Contains a hydroxyl group instead of an amine, leading to different chemical properties and reactivity.
4,4’-Di-tert-butyl-[1,1’-biphenyl]-2-carboxylic acid: Contains a carboxyl group, which significantly alters its acidity and reactivity.
Uniqueness
4,4’-Di-tert-butyl-[1,1’-biphenyl]-2-amine is unique due to the presence of both tert-butyl groups and an amine group, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
5-tert-butyl-2-(4-tert-butylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N/c1-19(2,3)15-9-7-14(8-10-15)17-12-11-16(13-18(17)21)20(4,5)6/h7-13H,21H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXFKSSZPMFWAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90501859 | |
| Record name | 4,4'-Di-tert-butyl[1,1'-biphenyl]-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70728-92-6 | |
| Record name | 4,4'-Di-tert-butyl[1,1'-biphenyl]-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![O-[(3-Pyridyl)methyl]hydroxylamine](/img/structure/B1314999.png)

![2-Phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1315003.png)








